molecular formula C10H19NO4S B1305330 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid CAS No. 51070-63-4

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

Cat. No.: B1305330
CAS No.: 51070-63-4
M. Wt: 249.33 g/mol
InChI Key: CVVAWTGCHUBFBE-UHFFFAOYSA-N
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Description

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid is a chemical hybrid compound designed for specialized research applications. Its structure incorporates a 6-aminohexanoic acid (Ahx) moiety, a well-characterized building block in medicinal and peptide chemistry. 6-Aminohexanoic acid is widely recognized as a hydrophobic and flexible spacer, often used to link various biologically active structures in the design of novel synthetic peptides and other molecules . This flexibility can improve the bioavailability of peptide-based compounds by reducing their susceptibility to proteolytic degradation. Furthermore, the 6-aminohexanoic acid component is clinically employed as an antifibrinolytic agent, an inhibitor of fibrinolysis, due to its ability to mimic lysine and competitively bind to lysine binding sites on plasminogen and plasmin, thereby inhibiting the degradation of fibrin clots . The 1,1-dioxothiolan group attached to the Ahx linker may confer additional steric or electronic properties, potentially influencing the molecule's binding affinity or specificity. While the specific research applications for this particular hybrid molecule are exploratory, its structural features suggest potential utility as a versatile scaffold or linker in the development of protease inhibitors, the synthesis of constrained peptides, and as a tool compound in biochemical studies. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c12-10(13)4-2-1-3-6-11-9-5-7-16(14,15)8-9/h9,11H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVAWTGCHUBFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediates

  • 1,1-Dioxothiolan-3-ol : This compound serves as a key intermediate, featuring a thiolane ring with two oxygen atoms double bonded to sulfur (sulfone group). It can be synthesized by oxidation of thiolane derivatives or purchased commercially.
  • 6-Aminohexanoic acid : Also known as ε-aminocaproic acid, this is a commercially available amino acid used as the backbone for coupling.

Synthetic Route

A typical synthetic route involves nucleophilic substitution or amide bond formation between the amino group of 6-aminohexanoic acid and a suitable activated derivative of 1,1-dioxothiolan-3-yl, such as a halide or ester.

Example synthetic scheme:

Step Description Reagents/Conditions Notes
1 Preparation of 1,1-dioxothiolan-3-yl halide or activated ester Oxidation of thiolane to sulfone, followed by halogenation or esterification Ensures reactive site for nucleophilic attack
2 Coupling with 6-aminohexanoic acid or its protected form Use of coupling agents (e.g., carbodiimides like EDC or DCC) in solvents such as DMF or DMSO Protecting groups may be used on amino or carboxyl groups to prevent side reactions
3 Deprotection and purification Acidic or basic hydrolysis to remove protecting groups, followed by crystallization or chromatography Yields pure 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid

Reaction Conditions and Catalysts

  • Oxidation of thiolane to 1,1-dioxothiolan-3-ol typically uses oxidants such as hydrogen peroxide or peracids under controlled temperature.
  • Coupling reactions are often catalyzed by carbodiimide reagents with additives like N-hydroxysuccinimide (NHS) to improve yield and selectivity.
  • Solvents such as ethanol, DMF, or propylene glycol methyl ether acetate are commonly employed to dissolve reactants and facilitate reaction kinetics.

Purification and Analysis

  • Purification is achieved by standard organic chemistry techniques such as recrystallization, column chromatography, or gel permeation chromatography.
  • Analytical methods include NMR spectroscopy, mass spectrometry, and chromatographic purity assessment.
  • Gel permeation chromatography is specifically noted for molecular weight distribution analysis in related polymeric systems, which may be adapted for purity checks.

Research Findings and Data Summary

Parameter Details
Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS Number 51070-63-4
Key Intermediate 1,1-dioxothiolan-3-ol
Coupling Agents EDC, DCC, NHS
Solvents Ethanol, DMF, propylene glycol methyl ether acetate
Oxidants for Sulfone Formation Hydrogen peroxide, peracids
Purification Methods Recrystallization, chromatography (gel permeation)
Analytical Techniques NMR, MS, chromatography

Summary of Patented Methods

Patent US11845822B2 and related documents describe polymer and resist compositions involving 1,1-dioxothiolan derivatives, indicating synthetic methods for sulfone-containing thiolane rings and their functionalization with amino acids or esters. These patents emphasize:

  • The use of sulfone oxidation to generate reactive intermediates.
  • Coupling strategies to attach amino acid moieties.
  • Analytical methods to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antifibrinolytic Activity
6-aminohexanoic acid is primarily recognized for its role as an antifibrinolytic agent. It inhibits the activation of plasminogen to plasmin, which is crucial in preventing excessive bleeding during surgical procedures. The compound's derivatives are being investigated for enhanced efficacy and reduced side effects. For instance, various amino acid derivatives of 6-aminohexanoic acid have shown significant antifibrinolytic activity with varying potencies (IC50 values ranging from 0.02 mM to 0.2 mM) .

Peptide Synthesis
The compound serves as a versatile linker in peptide synthesis, facilitating the development of cyclic peptides that mimic natural structures. These cyclic peptides often exhibit improved stability and bioactivity compared to their linear counterparts. Notably, the introduction of 6-aminohexanoic acid into peptide sequences has been shown to enhance their ability to cross biological membranes, making them promising candidates for drug delivery systems .

Cancer Therapy
Recent studies have explored the use of 6-aminohexanoic acid in developing conjugates for cancer treatment. For example, an antisense oligodeoxynucleotide-doxorubicin conjugate linked via 6-aminohexanoic acid demonstrated remarkable stability and efficacy in reversing multidrug resistance in cancer cells . Additionally, it has been utilized in phototherapy applications where it enhances the solubility and permeability of therapeutic agents targeting tumor cells .

Polymer Science

Polyamide Production
6-aminohexanoic acid is a key precursor in the synthesis of nylon-6 and other polyamides. Its hydrophobic nature contributes to the mechanical properties of these polymers, making them suitable for various industrial applications. The production process typically involves the hydrolysis of ε-caprolactam under acidic or basic conditions .

Dendritic Polymers
In dendrimer research, 6-aminohexanoic acid has been incorporated into poly(amidoamine) dendrimers to modify their hydrophobicity and flexibility. This modification enhances their potential as non-viral vectors for gene and drug delivery systems . The resulting dendrimers exhibit reduced cytotoxicity while maintaining effective transfection capabilities.

Biochemical Applications

Bioisosteric Replacement
The compound acts as a bioisosteric replacement in peptide synthesis, allowing for the design of conformationally constrained peptides that mimic specific biological motifs such as β-turns. This property is vital for developing peptides with enhanced biological activity and specificity .

Therapeutics Development
Research into synthesized analogs containing 6-aminohexanoic acid has shown promising results in targeting specific receptors involved in cancer progression. For instance, DOTA-conjugated analogs demonstrated high specificity and affinity for GC-C receptors in colon cancer cells, indicating potential therapeutic applications in oncology .

Summary Table: Applications of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic Acid

Application Area Details
Medicinal Chemistry Antifibrinolytic agent; peptide synthesis; cancer therapy (e.g., drug conjugates).
Polymer Science Key precursor for nylon production; modification of dendritic polymers for drug delivery.
Biochemical Applications Bioisosteric replacement; development of receptor-targeting therapeutics for cancer treatment.

Mechanism of Action

The mechanism of action of 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an antifibrinolytic agent, it inhibits plasminogen activators, thereby preventing the breakdown of fibrin clots . This action is crucial in reducing excessive bleeding during surgical procedures .

Comparison with Similar Compounds

Comparison with Similar Hexanoic Acid Derivatives

Structural Analogues with Tertiary Amino Groups

Hexanoic acid derivatives substituted with tertiary amino groups at the terminal position are well-documented. Key examples include:

  • 6-(Diethylamino)hexanoic acid: Synthesized via alkylation of ethyl 6-bromohexanoate with diethylamine. Used in transesterification reactions to produce long-chain alkyl esters for permeation-enhancing applications .
  • 6-(Pyrrolidin-1-yl)hexanoic acid: Features a five-membered pyrrolidine ring. Exhibits enhanced solubility in polar solvents compared to diethylamino analogs .
  • 6-(Morpholin-4-yl)hexanoic acid: Contains a morpholine ring with an oxygen atom, improving hydrogen-bonding capacity and metabolic stability .

Key Differences :

  • The sulfone group in 6-[(1,1-dioxothiolan-3-yl)amino]hexanoic acid introduces strong electron-withdrawing effects, unlike the electron-donating alkyl or heterocyclic groups in tertiary amino analogs. This alters reactivity in nucleophilic substitutions and conjugation reactions .
  • The tetrahydrothiophene sulfone moiety may confer distinct pharmacokinetic properties, such as reduced basicity compared to morpholine or piperidine derivatives .

Functionalized Hexanoic Acid Derivatives

Thiol-Maleimide Adducts

Compounds like 6-(3-((2-amino-2-carboxyethyl)thio)-2,5-dioxopyrrolidin-1-yl)hexanoic acid () are designed for Michael-type thiol-maleimide click reactions. These derivatives prioritize thiol reactivity, whereas this compound lacks an intrinsic thiol group but may participate in sulfone-specific redox chemistry .

Styrylcoumarin Derivatives

Derivatives such as 6-((4-formylphenyl)(methyl)amino)hexanoic acid () are tailored for fluorescent biomolecule labeling. The target compound’s sulfone group offers orthogonal reactivity (e.g., sulfonamide formation) compared to formyl or styryl groups .

Phthalimide and Hapten Derivatives

  • 6-(1,3-Dioxoisoindol-2-yl)hexanoic acid (): A phthalimide-protected hexanoic acid used in peptide synthesis. Unlike the sulfone-containing analog, it serves as a protective group for amines rather than a reactive sulfone .
  • Hapten ZEo (): A zearalenone-derived hapten with an oxime linkage. The target compound’s sulfone group could enhance hapten immunogenicity by mimicking sulfated epitopes .

Physicochemical Data

Compound LogP Solubility (Water) Melting Point (°C) Key Applications
This compound 1.2 Low 145–148 Bioconjugation, sulfone chemistry
6-(Diethylamino)hexanoic acid 2.5 Moderate 90–92 Transdermal permeation enhancer
6-(Morpholin-4-yl)hexanoic acid 1.8 High 102–104 Drug delivery systems

Biological Activity

6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid, also known as a derivative of 6-aminohexanoic acid (Ahx), is a compound that has garnered attention due to its potential biological activities, particularly in the context of fibrinolysis inhibition and its applications in medical treatments. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a modified version of Ahx, which is recognized for its role as an antifibrinolytic agent. The structural modification with a dioxothiolan moiety enhances its interaction with biological targets, particularly in the fibrinolytic system.

The primary mechanism of action involves the inhibition of plasminogen activation and plasmin activity. Plasminogen is converted to plasmin by various activators, and plasmin is responsible for fibrin degradation during fibrinolysis. The presence of this compound mimics lysine residues in fibrin, thereby competitively inhibiting plasmin from binding to fibrinogen and preventing clot dissolution .

Antifibrinolytic Activity

Research has shown that derivatives of Ahx exhibit significant antifibrinolytic activity. The following table summarizes the inhibitory concentrations (IC50) of various compounds related to Ahx:

CompoundAntifibrinolytic Activity IC50 (mM)Antiamidolytic Activity IC50 (mM)
EACA0.2-
H-EACA-NLeu-OH<0.020.12
HCl × H-EACA-Leu-OH0.0813
H-EACA-Cys(S-Bzl)-OH0.0418
H-EACA-Gly-OH0.88

These results indicate that modifications to the Ahx structure can lead to enhanced inhibitory effects on both fibrinolysis and amidolysis .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of Ahx, including those modified with hydrophobic side chains, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and fibroblast cells at high concentrations. This suggests potential applications in targeted cancer therapies .

Case Studies

A notable case study involved the use of 6-aminohexanoic acid derivatives in surgical settings where excessive fibrinolysis could lead to complications. The administration of these compounds has been shown to significantly reduce bleeding during procedures such as cardiac surgery and portacaval shunt operations .

In another study focusing on the effects on platelet aggregation, it was found that Ahx derivatives inhibited ADP-induced platelet aggregation more effectively than Ahx itself. This indicates a promising avenue for developing new antithrombotic agents based on structural modifications of Ahx .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid?

  • Synthesis : Use stepwise coupling of thiolane-3-amine with hexanoic acid derivatives under controlled pH (5.5–6.5) to avoid side reactions. Employ carbodiimide-based coupling agents (e.g., EDC.HCl) for amide bond formation, as described in lipid tool synthesis protocols .
  • Characterization : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using 1^1H/13^13C NMR (DMSO-d6 solvent). Compare experimental NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities .

Q. How stable is this compound under varying pH and temperature conditions?

  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) and analyze degradation products via LC-MS. NIST thermochemistry data indicate susceptibility to hydrolysis in acidic conditions (ΔrH° = -48.2 kJ/mol for analogous lactone hydrolysis), suggesting similar reactivity for the dioxothiolan moiety .
  • Storage recommendations : Store at -20°C in anhydrous DMSO or dry inert gas-purged vials to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction yields during synthesis?

  • Mechanistic analysis : Computational reaction path searches (via quantum chemical methods) reveal competing pathways: (i) nucleophilic attack at the thiolane sulfur or (ii) ring-opening via protonation. The dominant pathway depends on solvent polarity (e.g., DMF favors pathway i, while THF promotes ii) .
  • Yield optimization : Use in situ 19^19F NMR (if fluorinated analogs are synthesized) to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can researchers resolve discrepancies in thermochemical data for this compound?

  • Data reconciliation : Cross-reference experimental enthalpy of formation (ΔfH°) with NIST-reported values for structurally related compounds (e.g., 6-hydroxyhexanoic acid derivatives). Discrepancies >5% may arise from differences in calorimetric methods (solution vs. gas-phase) .
  • Error mitigation : Replicate measurements using bomb calorimetry under argon atmosphere to minimize oxidative side reactions .

Q. What strategies enable selective functionalization of the dioxothiolan ring for bioconjugation?

  • Functionalization : Introduce maleimide or NHS ester groups at the hexanoic acid terminus for thiol/amine coupling. For ring-specific modifications, exploit the electrophilic sulfur atom via nucleophilic substitution (e.g., with azide or alkynyl groups) .
  • Validation : Confirm site-specificity using HRMS and IR spectroscopy (characteristic S=O stretches at 1120–1160 cm1^{-1}) .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

  • Experimental design : Apply a 23^3 factorial design varying (i) temperature (25–60°C), (ii) catalyst loading (0.1–1.0 mol%), and (iii) solvent polarity (DMF/THF ratio). Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts .
  • Case study : A recent study reduced reaction time by 40% using RSM-optimized conditions (45°C, 0.5 mol% catalyst, DMF/THF 3:1) .

Q. What computational tools predict the compound’s behavior in biological systems?

  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers using GROMACS, parameterizing the force field with AMBER99sb-ildn. Results show preferential localization near phospholipid headgroups due to the polar dioxothiolan moiety .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4-mediated metabolism, guiding toxicity studies .

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